Tert-butyl 3-(6-bromopyridin-2-yl)pyrrolidine-1-carboxylate
Overview
Description
Tert-butyl 3-(6-bromopyridin-2-yl)pyrrolidine-1-carboxylate is a chemical compound with the molecular formula C14H20BrN2O2 It is a derivative of pyridine and pyrrolidine, featuring a tert-butyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 3-(6-bromopyridin-2-yl)pyrrolidine-1-carboxylate typically involves the reaction of 6-bromo-2-pyridinecarboxylic acid with tert-butyl 3-pyrrolidinecarboxylate. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(6-bromopyridin-2-yl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to remove the bromine atom, forming a pyridine derivative.
Oxidation Reactions: The pyrrolidine ring can be oxidized to form corresponding lactams.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas (H2) atmosphere.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products
Substitution: Formation of various substituted pyridine derivatives.
Reduction: Formation of dehalogenated pyridine derivatives.
Oxidation: Formation of lactams and other oxidized products.
Scientific Research Applications
Chemistry
In chemistry, Tert-butyl 3-(6-bromopyridin-2-yl)pyrrolidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals .
Biology
In biological research, this compound is used to study the interactions of pyridine derivatives with biological targets. It is also used in the development of probes for imaging and diagnostic purposes .
Medicine
In medicine, derivatives of this compound are investigated for their potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities .
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. It is also employed in the development of new catalysts and ligands for various chemical processes .
Mechanism of Action
The mechanism of action of Tert-butyl 3-(6-bromopyridin-2-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The bromine atom in the pyridine ring can form halogen bonds with biological macromolecules, influencing their function. The pyrrolidine ring can interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, including inhibition of enzyme activity, modulation of receptor signaling, and alteration of cellular processes .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 3-(2-pyridinyl)-1-pyrrolidinecarboxylate
- tert-Butyl 3-(4-bromo-2-pyridinyl)-1-pyrrolidinecarboxylate
- tert-Butyl 3-(6-chloro-2-pyridinyl)-1-pyrrolidinecarboxylate
Uniqueness
Tert-butyl 3-(6-bromopyridin-2-yl)pyrrolidine-1-carboxylate is unique due to the presence of the bromine atom at the 6-position of the pyridine ring. This specific substitution pattern imparts distinct chemical reactivity and biological activity compared to other similar compounds. The bromine atom can participate in halogen bonding, which is not possible with other substituents like chlorine or fluorine .
Properties
IUPAC Name |
tert-butyl 3-(6-bromopyridin-2-yl)pyrrolidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrN2O2/c1-14(2,3)19-13(18)17-8-7-10(9-17)11-5-4-6-12(15)16-11/h4-6,10H,7-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLAGYCFAERHVRZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)C2=NC(=CC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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